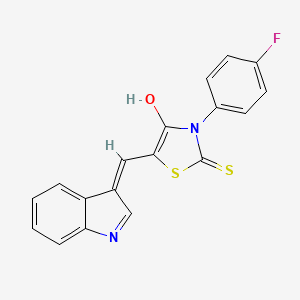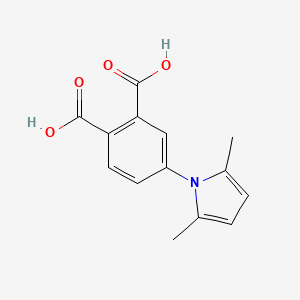![molecular formula C25H23NO4 B11687935 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B11687935.png)
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions. One common synthetic route starts with the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce 2,5-dimethylphenylacetyl chloride . This intermediate is then reacted with 3-[(2-phenylacetyl)amino]benzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
科学的研究の応用
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to active sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE include:
2,5-Dimethylphenylacetyl chloride: A key intermediate in the synthesis of the target compound.
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Another compound with a similar aromatic structure, used in organic synthesis.
Diethylhexyl butamido triazone: A compound with similar functional groups, used as a UV absorber in various applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE.
特性
分子式 |
C25H23NO4 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]benzoate |
InChI |
InChI=1S/C25H23NO4/c1-17-11-12-18(2)22(13-17)23(27)16-30-25(29)20-9-6-10-21(15-20)26-24(28)14-19-7-4-3-5-8-19/h3-13,15H,14,16H2,1-2H3,(H,26,28) |
InChIキー |
VEPKVTGUGJCFRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11687867.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687870.png)

![N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11687888.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687891.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687904.png)

![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687923.png)
![N-(3-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687931.png)
![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11687936.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687950.png)
![2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B11687954.png)
![methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687956.png)
